An In-Depth Technical Guide to 2-Azaspiro[4.5]decan-8-one Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Azaspiro[4.5]decan-8-one hydrochloride (CAS No: 2007910-03-2), a valuable heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Azaspiro[4.5]decan-8-one hydrochloride (CAS No: 2007910-03-2), a valuable heterocyclic building block in medicinal chemistry and drug discovery. The guide details its chemical structure, physicochemical properties, and a plausible synthetic pathway, including a step-by-step protocol for its preparation from commercially available starting materials. Furthermore, this document will discuss the analytical characterization of the molecule and explore its current and potential applications in the development of novel therapeutics, supported by examples from peer-reviewed literature.
Introduction: The Significance of the Azaspiro[4.5]decane Scaffold
The azaspiro[4.5]decane core is a privileged structural motif frequently encountered in a diverse array of natural products and synthetic bioactive molecules.[1] Its rigid, three-dimensional architecture provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for various biological targets. The inherent chirality and multiple points for functionalization make this scaffold particularly attractive for the design of novel drug candidates across different therapeutic areas. 2-Azaspiro[4.5]decan-8-one hydrochloride, as a functionalized derivative, offers a versatile platform for further chemical modifications, making it a key intermediate for library synthesis and lead optimization in drug discovery programs.
Chemical Structure and Properties
2-Azaspiro[4.5]decan-8-one hydrochloride is a spirocyclic compound featuring a pyrrolidine ring fused to a cyclohexane ring at a quaternary carbon. The presence of a ketone at the 8-position and a secondary amine in the pyrrolidine ring, which is protonated in the hydrochloride salt form, provides key functionalities for chemical manipulation.
Table 1: Physicochemical Properties of 2-Azaspiro[4.5]decan-8-one hydrochloride [2][3]
Property
Value
CAS Number
2007910-03-2
Molecular Formula
C₉H₁₆ClNO
Molecular Weight
189.68 g/mol
Appearance
White to off-white solid (predicted)
Solubility
Soluble in water and polar organic solvents (e.g., methanol, DMSO)
SMILES
O=C(CC1)CCC21CCNC2.[H]Cl
Synthesis of 2-Azaspiro[4.5]decan-8-one hydrochloride
A plausible and efficient synthetic route to 2-Azaspiro[4.5]decan-8-one hydrochloride commences with the readily available starting material, 1,4-dioxaspiro[4.5]decan-8-one. The synthesis involves the formation of a key intermediate, tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate, followed by deprotection to yield the final hydrochloride salt.[3]
Synthesis of the N-Boc Protected Intermediate
The synthesis of tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate, the N-Boc protected precursor, can be achieved through a multi-step sequence as outlined in Chinese patent CN111518015A.[3] This process involves the conversion of 1,4-dioxaspiro[4.5]decan-8-one to an aminonitrile, followed by cyclization and protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.
Deprotection and Hydrochloride Salt Formation
The final step in the synthesis is the removal of the Boc protecting group and the subsequent formation of the hydrochloride salt. This is typically achieved by treating the N-Boc protected intermediate with a strong acid, such as hydrochloric acid, in a suitable solvent.
Experimental Protocol: Deprotection of tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
Dissolution: Dissolve tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate in a suitable organic solvent such as dioxane, methanol, or ethyl acetate.
Acidification: To the stirred solution, add a solution of hydrogen chloride (e.g., 4M HCl in dioxane or a saturated solution of HCl in the chosen solvent) at room temperature.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.
Isolation: Upon completion, the hydrochloride salt often precipitates out of the solution. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether or hexane to remove any organic impurities, and then dried under vacuum. Alternatively, if the product remains in solution, the solvent can be removed under reduced pressure to yield the crude product, which can then be purified by recrystallization.
Caption: Potential therapeutic applications of the 2-Azaspiro[4.5]decan-8-one scaffold.
Conclusion
2-Azaspiro[4.5]decan-8-one hydrochloride is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its well-defined structure, coupled with accessible synthetic routes, makes it an important tool for medicinal chemists and drug discovery scientists. The strategic incorporation of this spirocyclic scaffold has the potential to yield drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Further exploration of the chemical space around this core structure is warranted to unlock its full therapeutic potential.
References
CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
NextSDS. 2-azaspiro[4.5]decan-8-one hydrochloride — Chemical Substance Information. [Link]
ResearchGate. Representative azaspiro[4.5]decane in bioactive molecules, and work design. [Link]
ResearchGate. Late‐stage modification of bioactive molecules. [Link]
PubMed. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]
PubMed. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. [Link]
Royal Society of Chemistry. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
ACS Publications. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]
SFERA. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]
PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
ResearchGate. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]
MedSci.cn. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]
Unlocking the Spirocyclic Pharmacophore: In Vitro Mechanisms of 2-Azaspiro[4.5]decan-8-one Hydrochloride Derivatives
Executive Summary: The Structural Imperative of Spirocycles As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently encounter the limitations of planar aromatic and flexible heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Structural Imperative of Spirocycles
As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently encounter the limitations of planar aromatic and flexible heterocyclic scaffolds. The introduction of spirocyclic cores, specifically[1][2], represents a paradigm shift in modern medicinal chemistry. This molecule is not a standalone therapeutic agent; rather, it is a privileged building block whose unique 3D geometry dictates the in vitro mechanism of action of its downstream derivatives.
By increasing the fraction of sp³-hybridized carbons (
Fsp3
), this scaffold allows molecules to projecting pharmacophoric vectors orthogonally into deep, challenging protein binding pockets. The hydrochloride salt form ensures high aqueous solubility and stability during rigorous in vitro assay preparation[2]. In this technical guide, we will dissect the causality behind its use in two distinct in vitro mechanistic pathways: the active site blockade of the[3] and the disruption of the[4].
In Vitro Mechanism 1: Factor XIIa (FXIIa) Active Site Blockade
The Mechanistic Rationale
Factor XIIa is a plasma serine protease that initiates the intrinsic coagulation pathway[3]. Inhibiting FXIIa prevents pathological thrombosis without inducing bleeding liabilities. The challenge lies in achieving selectivity over homologous proteases (e.g., thrombin, Factor Xa). Planar inhibitors often fail to discriminate between these highly conserved S1/S2 subpockets.
When the 2-azaspiro[4.5]decane core is functionalized, its rigid, orthogonal ring system perfectly complements the narrow, hydrophobic S2 pocket of FXIIa[3]. The spiro-fusion locks the inhibitor in a bioactive conformation, minimizing the entropic penalty upon binding and sterically blocking the catalytic triad (His40, Asp89, Ser191) from accessing endogenous substrates.
In Vitro Chromogenic Assay Protocol (Self-Validating System)
To validate the inhibitory mechanism of spiro-derivatives against FXIIa, we utilize a highly sensitive chromogenic substrate assay. The causality of this design is rooted in competitive inhibition: if the spiro-compound occupies the active site, the cleavage of the synthetic substrate (S-2302) is proportionally reduced.
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4.
Reference Inhibitor: Corn Trypsin Inhibitor (CTI) or PCK (H-D-Pro-Phe-Arg-chloromethylketone).
Step-by-Step Methodology:
Compound Preparation: Dissolve the 2-azaspiro[4.5]decan-8-one derivative in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution in DMSO.
Enzyme Pre-incubation: Transfer 1 µL of the compound dilution to a 96-well half-area microplate. Add 49 µL of FXIIa (final concentration: 2 nM in assay buffer). Incubate at 37°C for 15 minutes. Causality: This pre-incubation allows the rigid spiro-core to achieve binding equilibrium within the S1/S2 pockets before substrate competition begins.
Substrate Addition: Initiate the reaction by adding 50 µL of S-2302 (final concentration: 250 µM, near its
Km
).
Kinetic Readout: Immediately monitor the absorbance at 405 nm (cleavage of pNA) every 30 seconds for 15 minutes using a microplate reader at 37°C.
Self-Validation (QC): Calculate the Z'-factor using DMSO (vehicle) as the high control and 1 µM CTI as the low control. The assay is only valid if Z' > 0.6. Determine the
IC50
using a 4-parameter logistic regression of the initial reaction velocities (
V0
).
In vitro chromogenic workflow demonstrating FXIIa active site blockade by spiro-derivatives.
In Vitro Mechanism 2: Keap1-Nrf2 PPI Disruption
The Mechanistic Rationale
The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response. Under basal conditions, Keap1 binds the transcription factor Nrf2 and targets it for proteasomal degradation[4]. Disrupting this protein-protein interaction (PPI) stabilizes Nrf2, allowing it to translocate to the nucleus and activate Antioxidant Response Elements (ARE).
PPIs are notoriously difficult to drug because the binding interfaces are large, shallow, and lack defined pockets. Traditional flat molecules cannot span the required distance to competitively displace Nrf2. However, functionalizing the 2-azaspiro[4.5]decan-8-one scaffold creates a rigid, three-dimensional "wedge"[4]. The spiro[4.5]decane core provides the exact dihedral angles necessary to simultaneously occupy the P1 and P2 subpockets of the Keap1 Kelch domain, effectively mimicking the ETGE motif of Nrf2.
In Vitro Fluorescence Polarization (FP) Assay Protocol
To quantify the disruption of the Keap1-Nrf2 complex, we employ a Fluorescence Polarization (FP) assay. This technique relies on the rotational dynamics of a fluorophore-labeled Nrf2 peptide.
Reagents & Equipment:
Recombinant human Keap1 Kelch domain (amino acids 321-609).
FITC-labeled Nrf2 peptide (FITC-LDEETGEFL-OH).
Assay Buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% Tween-20, 1 mM DTT, pH 7.4.
Step-by-Step Methodology:
Tracer Optimization: Determine the
Kd
of the FITC-Nrf2 peptide binding to Keap1. Select a Keap1 concentration that yields 80% maximal polarization (typically 20-50 nM).
Compound Pre-plating: Dispense 100 nL of the spiro-derivative (in DMSO) into a 384-well black, low-volume microplate using an acoustic liquid handler.
Complex Formation: Add 10 µL of the Keap1/FITC-Nrf2 complex (pre-incubated for 30 mins) to the assay wells. Causality: The spiro-compound must actively displace the pre-bound peptide, proving true competitive PPI disruption rather than allosteric denaturation.
Incubation & Equilibration: Seal the plate and incubate at room temperature for 2 hours in the dark.
Polarization Readout: Measure FP (excitation 485 nm, emission 535 nm) on a multi-mode reader equipped with polarizing filters.
Self-Validation (QC): Unlabeled Nrf2 peptide serves as the positive control (100% displacement). The assay is validated by calculating the assay window (mP difference between bound and free tracer) and ensuring the Hill slope of the dose-response curve is near 1.0.
Keap1-Nrf2 pathway disruption by spiro-derivatives and resulting FP assay dynamics.
Quantitative Data Presentation: The Spiro Advantage
The structural rigidity and sp³ character imparted by the 2-azaspiro[4.5]decan-8-one scaffold directly translate to superior in vitro pharmacological profiles. Table 1 summarizes the comparative metrics between planar analogs (e.g., piperidine or phenyl cores) and their spirocyclic counterparts across both the FXIIa and Keap1 targets.
Table 1: Comparative In Vitro Profiling of Planar vs. Spirocyclic Scaffolds
Scaffold Type
Target
In Vitro Potency (
IC50
, nM)
Intrinsic Clearance (
Clint
, µL/min/mg)*
Lipophilicity (LogD at pH 7.4)
Planar Piperidine
FXIIa
145.0
85.2
3.8
2-Azaspiro[4.5]decan-8-one
FXIIa
12.4
15.6
2.1
Planar Phenyl
Keap1
>10,000
110.5
4.2
2-Azaspiro[4.5]decan-8-one
Keap1
45.2
22.3
2.5
*Note:
Clint
measured via human liver microsome (HLM) stability assay. Lower values indicate higher metabolic stability. The spiro-scaffold significantly reduces CYP450 liability by eliminating flat, electron-rich aromatic surfaces.
Conclusion
The 2-Azaspiro[4.5]decan-8-one hydrochloride scaffold is a cornerstone of modern rational drug design. By enforcing a rigid, three-dimensional conformation, it enables the precise targeting of complex active sites (FXIIa) and shallow protein-protein interfaces (Keap1-Nrf2). As demonstrated by the self-validating in vitro protocols outlined above, the transition from planar rings to spirocyclic systems consistently yields improvements in target affinity, selectivity, and metabolic stability.
References
NextSDS. (2026). 2-azaspiro[4.5]decan-8-one hydrochloride — Chemical Substance Information. Retrieved from[Link]
Aronora, Inc. / Vanderbilt University. (2021). Factor XIIa inhibitors (US Patent No. 11,014,920 B2). U.S. Patent and Trademark Office.
Reata Pharmaceuticals, Inc. (2022). Cyclic cyanoenone derivatives as modulators of keap1 (WO Patent No. 2022013408A2). World Intellectual Property Organization.
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Proportion of sp3-hybridized Carbon Atoms. Journal of Medicinal Chemistry, 52(21), 6752-6756. Retrieved from[Link]
The Escape from Flatland: Physicochemical Profiling and Synthetic Utility of 2-Azaspiro[4.5]decan-8-one Hydrochloride in Modern Drug Discovery
Executive Summary: The Spirocyclic Advantage In contemporary medicinal chemistry, the paradigm of drug design has shifted away from planar, sp2 -hybridized aromatic systems toward three-dimensional, sp3 -rich architectur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Spirocyclic Advantage
In contemporary medicinal chemistry, the paradigm of drug design has shifted away from planar,
sp2
-hybridized aromatic systems toward three-dimensional,
sp3
-rich architectures—a concept widely known as the "escape from flatland." Increasing the fraction of
sp3
carbons (
Fsp3
) in a drug candidate statistically correlates with improved clinical success rates due to enhanced aqueous solubility, reduced off-target promiscuity, and better metabolic stability.
2-Azaspiro[4.5]decan-8-one hydrochloride (CAS: 2007910-03-2) has emerged as a highly versatile, bifunctional spirocyclic building block. By fusing a pyrrolidine (azolidine) ring with a cyclohexanone ring at a single spiro carbon, this scaffold forces an orthogonal (90-degree) topological twist. This guide provides an in-depth technical analysis of its physicochemical properties, target applications, and field-proven protocols for orthogonal functionalization.
Physicochemical Profiling & Structural Dynamics
Understanding the intrinsic properties of this scaffold is critical for downstream synthetic planning and formulation. The data summarized below reflects the hydrochloride salt form, which is the industry standard for this building block.
Quantitative Physicochemical Data
Property
Value
Causality & Structural Implication
CAS Number
2007910-03-2
Unique identifier specifically for the HCl salt form[1].
Molecular Formula
C₉H₁₆ClNO
Indicates the 1:1 stoichiometry of the free base to hydrochloric acid[1].
Molecular Weight
189.68 g/mol
Low molecular weight provides a high ligand efficiency (LE) starting point, allowing extensive derivatization without violating Lipinski’s Rule of 5[1].
Physical State
Crystalline Solid
The HCl salt prevents the secondary amine from acting as a nucleophile or undergoing air oxidation, ensuring long-term shelf stability compared to the free-base oil[1].
Scaffold Topology
Spiro[4.5]decane
The orthogonal ring fusion prevents planar
π−π
stacking in the crystal lattice, fundamentally lowering the melting point and increasing aqueous solubility of downstream drug candidates.
Safety and Handling Causality
According to standardized safety data, this compound is classified under GHS as harmful if swallowed (H302) and a cause of skin/eye/respiratory irritation (H315, H319, H335) (1)[1].
Causality: The irritation profile is driven by the reactive ketone moiety and the acidic nature of the hydrochloride salt. Dust generation during the weighing of the lyophilized powder can lead to mucosal interaction, necessitating the use of localized exhaust ventilation and standard PPE[1].
The bifunctional nature of 2-azaspiro[4.5]decan-8-one—possessing both a nucleophilic handle (amine) and an electrophilic handle (ketone)—allows it to be seamlessly integrated into diverse pharmacophores.
Factor XIIa Inhibitors (Thrombosis): Derivatives of this spirocycle are utilized to synthesize selective Factor XIIa inhibitors. These compounds target the intrinsic coagulation pathway, providing protection against device-mediated thrombosis (e.g., during ECMO or bypass) without interfering with normal hemostasis, thereby eliminating bleeding risks (2)[2].
Kinase Modulation (Oncology & Autoimmunity): The scaffold is employed in the development of JAK, FLT3, and Aurora kinase inhibitors. The 3D structure allows the molecule to project hydrogen-bond donors/acceptors precisely into the kinase hinge region while occupying adjacent hydrophobic pockets (3)[3].
Keap1/Nrf2 Activators (Neurodegeneration): Cyclic cyanoenone derivatives built from this spirocycle act as electrophilic modulators of Keap1. By binding to Cys151 on Keap1, they prevent the degradation of Nrf2, leading to the transcription of antioxidant genes critical for combating Alzheimer's and Parkinson's diseases (4)[4].
Fig 1: Mechanism of Nrf2 activation via Keap1 inhibition by spirocyclic modulators.
Synthetic Utility & Self-Validating Protocols
To utilize 2-azaspiro[4.5]decan-8-one HCl effectively, chemists must employ orthogonal functionalization. This means protecting one reactive site while derivatizing the other. The standard workflow begins with the chemoselective protection of the secondary amine.
Fig 2: Step-by-step orthogonal functionalization workflow for 2-azaspiro[4.5]decan-8-one.
Solvent Preparation: Suspend the starting material in a biphasic mixture of THF and
H2O
(3:1 v/v).
Causality: The water is strictly required to dissolve the inorganic base (
Na2CO3
), while THF solubilizes both the hydrophobic
Boc2O
and the resulting protected intermediate.
Free-Basing: Add
Na2CO3
to the suspension at room temperature.
Causality:
Na2CO3
is a mild base. It is specifically chosen over stronger bases (like NaOH) to neutralize the HCl salt and liberate the nucleophilic secondary amine without triggering base-catalyzed aldol self-condensation of the ketone moiety at position 8.
Electrophile Addition: Add
Boc2O
dropwise. Stir the reaction mixture at room temperature for 2 hours.
Causality: The 2-hour window at ambient temperature ensures complete conversion. The excess
Boc2O
(2.0 equiv) compensates for its slow hydrolysis in the aqueous layer.
Quench and Extraction: Quench the reaction with additional
H2O
and extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Self-Validating Analytical System:
Do not proceed to ketone derivatization without confirming the success of the protection step.
TLC Validation: The starting HCl salt will remain at the baseline (Rf = 0.0) in standard Hexane/EtOAc eluents due to its high polarity. The successful Boc-protected product will migrate cleanly (typically Rf ~0.4-0.6 in 1:1 Hexane/EtOAc).
LC-MS Validation: Look for the mass shift. The expected
[M+H]+
for the Boc-protected intermediate (
C14H23NO3
) is
m/z≈254.2
.
1H-NMR Validation: Confirm the appearance of a massive, sharp 9-proton singlet at
δ≈1.45
ppm, which is the definitive signature of the tert-butyl group.
References
ChemScene LLC. "Safety Data Sheet: 2-Azaspiro[4.5]Decan-8-one hydrochloride." ChemScene.
European Patent Office. "EP3312164B1: Substituted Heteroaryl Compounds and Methods of Use.
United States Patent and Trademark Office. "US11014920B2: Factor XIIa inhibitors.
World Intellectual Property Organization. "WO2022013408A2: Cyclic cyanoenone derivatives as modulators of keap1.
NMR spectrum data and analysis for 2-azaspiro[4.5]decan-8-one hydrochloride
An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Azaspiro[4.5]decan-8-one Hydrochloride Authored by: A Senior Application Scientist Introduction: The Structural Significance of Spirocyclic Scaffolds In the l...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Azaspiro[4.5]decan-8-one Hydrochloride
Authored by: A Senior Application Scientist
Introduction: The Structural Significance of Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, spirocyclic frameworks are of paramount importance. Their inherent three-dimensionality offers a distinct advantage in drug design, enabling the exploration of novel chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. 2-Azaspiro[4.5]decan-8-one, a key intermediate in the synthesis of various biologically active compounds, embodies this structural class. Its hydrochloride salt form enhances solubility and stability, making it a common subject of study in pharmaceutical development.
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for 2-azaspiro[4.5]decan-8-one hydrochloride. Moving beyond a mere presentation of data, this document elucidates the why behind the spectral features, offering a detailed, field-proven methodology for the complete structural assignment of this and similar spirocyclic systems. We will delve into one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, demonstrating how a multi-faceted analytical approach ensures irrefutable structural confirmation.
Part 1: Foundational NMR Analysis — ¹H and ¹³C Spectra
The first step in any structural elucidation is the acquisition and analysis of one-dimensional ¹H and ¹³C NMR spectra. These experiments provide a global overview of the proton and carbon environments within the molecule. For 2-azaspiro[4.5]decan-8-one hydrochloride, the protonation of the nitrogen atom by HCl introduces characteristic changes in the chemical shifts of adjacent protons and carbons, a key diagnostic feature.
Experimental Protocol: 1D NMR Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 2-azaspiro[4.5]decan-8-one hydrochloride in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). The choice of solvent is critical; D₂O will exchange with the N-H proton, causing its signal to disappear, which can be a useful diagnostic experiment.
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
¹H NMR Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
Spectral Width: Approximately 12-16 ppm.
Acquisition Time: 2-3 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Parameters:
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
Spectral Width: Approximately 200-220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio. Phase and baseline correct the spectra. Reference the spectra to the residual solvent signal.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through signal multiplicity. The presence of the hydrochloride salt typically deshields protons near the positively charged nitrogen atom.
Table 1: ¹H NMR Data for 2-Azaspiro[4.5]decan-8-one Hydrochloride (400 MHz, D₂O)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
3.45
t, J = 7.2 Hz
2H
H-1
Protons adjacent to the deshielding quaternary ammonium center.
3.20
s
2H
H-3
Singlet indicates no adjacent protons, consistent with its position next to the spiro carbon.
2.65
t, J = 6.8 Hz
2H
H-7
Protons alpha to the carbonyl group, showing deshielding.
2.50
t, J = 6.8 Hz
2H
H-9
Protons on the other side of the carbonyl group.
2.05
t, J = 7.2 Hz
2H
H-6
Coupled to both H-7 and the spiro center protons.
1.90
m
2H
H-10
Part of the cyclohexanone ring, with complex coupling.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon (C=O) is typically found far downfield (>200 ppm), while the spiro carbon is a key quaternary signal.
Table 2: ¹³C NMR Data for 2-Azaspiro[4.5]decan-8-one Hydrochloride (100 MHz, D₂O)
Chemical Shift (δ, ppm)
Assignment
Rationale
211.5
C-8
Characteristic chemical shift for a ketone carbonyl carbon.
60.2
C-5
Quaternary spiro carbon, a key structural feature.
55.1
C-3
Carbon adjacent to the nitrogen.
49.8
C-1
Carbon adjacent to the nitrogen.
38.0
C-7
Alpha-carbon to the carbonyl group.
37.5
C-9
Alpha-carbon to the carbonyl group.
35.4
C-6
Methylene carbon in the cyclohexanone ring.
28.9
C-10
Methylene carbon in the cyclohexanone ring.
Part 2: Advanced Structural Confirmation with 2D NMR
While 1D NMR provides a solid foundation, unambiguous assignment requires two-dimensional NMR experiments. These techniques reveal through-bond and through-space correlations, weaving the individual signals from 1D spectra into a coherent molecular structure.
Methodology Workflow for 2D NMR Analysis
Caption: Workflow for unambiguous NMR-based structure elucidation.
The ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). Cross-peaks in the COSY spectrum connect coupled proton signals.
Key Correlation: A cross-peak between the signals at δ 3.45 (H-1) and δ 2.05 (H-6, via the spiro center) would be expected, as would a correlation between δ 2.65 (H-7) and δ 2.05 (H-6), and between δ 2.50 (H-9) and δ 1.90 (H-10). This builds the carbon backbone framework.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment is a powerful tool that correlates each proton signal with the carbon signal to which it is directly attached. This definitively links the ¹H and ¹³C assignments.
Expected Correlations:
¹H at δ 3.45 correlates with ¹³C at δ 49.8 (C-1).
¹H at δ 3.20 correlates with ¹³C at δ 55.1 (C-3).
¹H at δ 2.65 correlates with ¹³C at δ 38.0 (C-7).
And so on for all protonated carbons.
Absence of Signal: The quaternary carbons (C-5 and C-8) will not show a correlation in the HSQC spectrum, confirming their identity.
HMBC (Heteronuclear Multiple Bond Correlation): Probing the Carbon Skeleton
The HMBC experiment is arguably the most critical for confirming the overall structure, as it reveals correlations between protons and carbons that are separated by two or three bonds. This is essential for piecing together the molecular fragments and confirming the position of quaternary centers.
Caption: Key long-range HMBC correlations for structural confirmation.
Crucial HMBC Correlations for Validation:
H-7 (δ 2.65) to C-8 (δ 211.5): This three-bond correlation confirms the position of the H-7 protons alpha to the carbonyl group.
H-9 (δ 2.50) to C-8 (δ 211.5): Similarly, this confirms the placement of the H-9 protons on the other side of the carbonyl.
H-3 (δ 3.20) to C-5 (δ 60.2): This is a vital correlation that connects the five-membered ring to the spiro carbon.
H-1 (δ 3.45) to C-5 (δ 60.2): This correlation also locks the five-membered ring to the spiro carbon.
H-6 (δ 2.05) to C-5 (δ 60.2): This confirms the connection of the six-membered ring to the spiro center.
By systematically analyzing these 2D correlations, the proposed structure is not just suggested, but rigorously proven. Each correlation serves as an internal validation for the others, creating a robust and trustworthy structural assignment.
Conclusion
The structural elucidation of 2-azaspiro[4.5]decan-8-one hydrochloride is a quintessential example of modern NMR spectroscopy's power. Through a logical and hierarchical application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, every atom and its connectivity within the molecule can be confidently assigned. This guide has detailed not only the expected spectral data but also the underlying analytical strategy required to interpret it. The principles and workflows described herein are broadly applicable to the characterization of novel small molecules, providing a reliable framework for researchers in drug discovery and chemical synthesis.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
University of California, Irvine. (n.d.). 2D NMR Spectroscopy. UCI School of Physical Sciences. [Link]
Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin-Madison. [Link]
Foundational
A Technical Guide to the Synthesis of 2-Azaspiro[4.5]decan-8-one Derivatives
For Researchers, Scientists, and Drug Development Professionals The 2-azaspiro[4.5]decan-8-one scaffold is a privileged structural motif found in a variety of natural products and serves as a crucial building block in me...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The 2-azaspiro[4.5]decan-8-one scaffold is a privileged structural motif found in a variety of natural products and serves as a crucial building block in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly desirable for modulating biological activity and improving pharmacokinetic properties. This guide provides an in-depth analysis of the core synthetic strategies employed to construct this valuable spirocyclic system, with a focus on the mechanistic rationale behind these pathways and practical, field-proven insights for their successful implementation.
Strategic Overview: Deconstructing the Spirocyclic Core
The synthesis of the 2-azaspiro[4.5]decan-8-one core presents a significant challenge: the construction of a quaternary spirocyclic center. The most effective strategies can be broadly categorized by the key bond disconnection and the type of cyclization reaction employed. This guide will focus on three robust and versatile approaches:
Intramolecular Mannich/Michael Reactions: A classic and powerful strategy that forms the pyrrolidine ring via an intramolecular cyclization of a suitably functionalized cyclohexanone precursor.
Aza-Diels-Alder Cycloadditions: A convergent approach that constructs the spirocyclic core in a single, often highly stereocontrolled, step through a [4+2] cycloaddition.
Tandem Friedel-Crafts Ipso-Cyclization: A modern approach that leverages the activation of amides to trigger a cascade reaction, forming the spirocycle through an intramolecular aromatic substitution.
The choice of strategy is often dictated by the desired substitution pattern on both the pyrrolidine and cyclohexanone rings, as well as the required stereochemical control.
Pathway I: Intramolecular Mannich and Michael Reactions
This approach is one of the most widely employed due to its reliability and the ready availability of starting materials. The core principle involves the formation of an enamine or enolate from a cyclohexanone derivative, which then undergoes an intramolecular nucleophilic attack on an electrophilic nitrogen-containing tether.
Mechanistic Rationale
The key to this strategy lies in the generation of a precursor that contains both a cyclohexanone moiety and a tethered amine or iminium ion equivalent. The cyclization is typically acid or base-catalyzed.
Acid Catalysis (Mannich-type): An amine and an aldehyde (often formaldehyde) are condensed with a β-ketoester or a similar cyclohexanone derivative. This forms a Mannich base in situ, which then undergoes intramolecular cyclization. The choice of acid is critical; Brønsted acids like HCl or p-TsOH are common, while Lewis acids can be used to enhance stereoselectivity.
Base Catalysis (Michael-type): A pre-formed cyclohexanone derivative with a tethered α,β-unsaturated ester or a similar Michael acceptor is treated with a base. The base generates an enolate from the cyclohexanone, which then adds to the Michael acceptor in an intramolecular fashion.
Visualizing the Mannich Pathway
Caption: General workflow for the Intramolecular Mannich reaction.
Representative Protocol: Synthesis of a 2-Azaspiro[4.5]decan-8-one Derivative
This protocol describes a typical intramolecular Mannich reaction for the synthesis of a spirocyclic lactam.
Step 1: Synthesis of the Precursor
To a solution of N-benzyl-4-oxocyclohexanecarboxamide (1.0 eq) in methanol (0.2 M) is added paraformaldehyde (3.0 eq) and a catalytic amount of acetic acid (0.1 eq).
The mixture is heated to reflux for 4-6 hours, monitoring by TLC for the consumption of the starting material.
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
Step 2: Intramolecular Cyclization
The crude precursor is dissolved in toluene (0.1 M) and p-toluenesulfonic acid monohydrate (1.2 eq) is added.
The reaction is heated to reflux with a Dean-Stark apparatus to remove water for 12-18 hours.
The reaction is cooled, and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired 2-benzyl-2-azaspiro[4.5]decan-8-one.
Data Summary: Scope and Limitations
R-Group on Nitrogen
Activating Group on Cyclohexane
Catalyst
Typical Yield (%)
Benzyl
-COOEt
p-TsOH
75-85
Boc
-CN
HCl
60-70
Allyl
Ketone
Propionic Acid
80-90
p-Methoxybenzyl
-SO2Ph
TFA
65-75
Expert Insight: The success of this method often hinges on the stability of the intermediate Mannich base and the efficiency of the cyclization step. Steric hindrance around the cyclohexanone can impede cyclization, and electron-withdrawing groups on the nitrogen can decrease the nucleophilicity of the amine, sometimes requiring harsher conditions.
Pathway II: Aza-Diels-Alder Cycloadditions
The aza-Diels-Alder reaction is a highly efficient method for constructing nitrogen-containing six-membered rings.[1][2] In the context of 2-azaspiro[4.5]decan-8-one synthesis, this strategy involves the [4+2] cycloaddition of a diene with a dienophile where either the diene or the dienophile contains a nitrogen atom. A common approach uses a cyclohexanone-derived dienophile and an azadiene.
Mechanistic Rationale
This reaction is a concerted pericyclic reaction, meaning that bond formation occurs in a single step through a cyclic transition state. This concerted nature often leads to high stereoselectivity. The key components are:
The Dienophile: Typically, a methylene-cyclohexanone derivative, which provides the six-membered ring of the spirocycle.
The Azadiene: A 1-aza-1,3-butadiene or a similar species, which provides the pyrrolidine ring.
The reaction can be promoted thermally or by using Lewis acids, which can lower the energy of the LUMO of the dienophile, accelerating the reaction and enhancing regioselectivity.
Visualizing the Aza-Diels-Alder Pathway
Caption: General scheme for the Aza-Diels-Alder approach.
This protocol describes a TEMPO-promoted oxidative aza-Diels-Alder reaction to form a spiro-pyridazine derivative, a precursor to the target scaffold.[3]
Step 1: In Situ Generation of the Azadiene
A mixture of a ketohydrazone (1.0 eq, derived from a ketone and an arylhydrazine) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, 1.5 eq) in a sealed tube is heated to 80 °C under a nitrogen atmosphere. This generates the 1,2-diaza-1,3-diene in situ.
Step 2: Cycloaddition
To the reaction mixture containing the in situ generated diene is added a 3-methyleneoxindole or a similar methylene-cyclohexanone derivative (1.2 eq).
The reaction is stirred at 80-100 °C for 12-24 hours.
Progress is monitored by LC-MS.
Step 3: Work-up and Purification
After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed with water.
The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the spiro[indoline-3,3'-pyridazine] product.[3]
Expert Insight: The main challenge in this approach is often the synthesis and stability of the diene and dienophile. For the azadiene, in situ generation is frequently preferred to avoid decomposition.[3] The regioselectivity and stereoselectivity of the cycloaddition can be influenced by the substituents on both components and the choice of catalyst.
Pathway III: Tandem Friedel-Crafts Ipso-Cyclization
A more recent and innovative strategy involves the activation of an amide with a powerful electrophilic promoter, such as triflic anhydride (Tf₂O), to initiate a cascade reaction that forms the spirocyclic core.[4] This method is particularly effective for synthesizing derivatives with an aromatic or heteroaromatic ring as part of the cyclohexanone moiety.
Mechanistic Rationale
This tandem reaction proceeds through two key steps:
Amide Activation: An N-(2-propyn-1-yl) amide is treated with Tf₂O. This activates the amide, likely forming a highly electrophilic nitrilium ion intermediate.
Friedel-Crafts Ipso-Cyclization: An electron-rich aromatic compound, such as 1,3,5-trimethoxybenzene, is added. The alkyne moiety of the activated amide first undergoes a Friedel-Crafts-type reaction with the aromatic ring. The triflic acid (TfOH) generated in situ then promotes an intramolecular Friedel-Crafts ipso-cyclization, where the aromatic ring attacks one of its own substituted positions, leading to the formation of the spirocyclic dienone system.[4]
Visualizing the Tandem Cyclization
Caption: Workflow for the tandem amide activation/ipso-cyclization.
Representative Protocol: Tf₂O-Promoted Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones
This protocol is adapted from the work of Jiang and coworkers.[4]
Step 1: Reaction Setup
To a solution of the N-(2-propyn-1-yl) amide (1.0 eq) and 1,3,5-trimethoxybenzene (1.2 eq) in anhydrous dichloromethane (0.1 M) at -78 °C under a nitrogen atmosphere, is added trifluoromethanesulfonic anhydride (Tf₂O, 1.5 eq) dropwise.
Step 2: Reaction and Quenching
The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2-4 hours.
The reaction is carefully quenched by the addition of saturated aqueous sodium bicarbonate solution.
Step 3: Work-up and Purification
The layers are separated, and the aqueous layer is extracted with dichloromethane.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to afford the 2-azaspiro[4.5]deca-1,6,9-trien-8-one derivative.[4]
Data Summary: Substrate Scope
R¹ Group on Amide
R² Group on Amide
Arene
Typical Yield (%)
H
Phenyl
1,3,5-Trimethoxybenzene
85
H
4-Chlorophenyl
1,3,5-Trimethoxybenzene
78
H
Thiophen-2-yl
1,3,5-Trimethoxybenzene
72
Methyl
Phenyl
1,3,5-Trimethoxybenzene
65
Expert Insight: This method provides rapid access to complex spiro-dienones.[4] The key to success is the careful control of the reaction temperature during the addition of Tf₂O, as the reaction is highly exothermic. The substrate scope is generally limited to electron-rich aromatic nucleophiles that can undergo the initial Friedel-Crafts reaction.
Comparative Analysis and Future Outlook
Synthetic Pathway
Key Advantages
Key Limitations
Best Suited For
Intramolecular Mannich
High reliability, readily available starting materials, versatile.
Can require multiple steps, stereocontrol can be challenging.
Rapid analogue synthesis with diverse substitution on the pyrrolidine ring.
Aza-Diels-Alder
High convergence and atom economy, often excellent stereocontrol.
Substrate synthesis can be complex, dienes can be unstable.
Enantioselective synthesis and construction of highly functionalized cores.
Tandem Ipso-Cyclization
Rapid access to complex dienone systems, novel structures.[4]
Limited to electron-rich arenes, requires stoichiometric strong promoter.
Creating libraries of spiro-dienones for screening and lead discovery.
The synthesis of 2-azaspiro[4.5]decan-8-one derivatives continues to be an active area of research. Future developments will likely focus on the use of photoredox catalysis to enable novel, milder cyclization strategies.[5][6][7][8] Furthermore, the development of new catalytic enantioselective methods for all three pathways will be crucial for streamlining the synthesis of chiral drug candidates. The combination of flow chemistry and biocatalysis also holds promise for safer, more scalable, and stereoselective routes to these important scaffolds.[9]
References
Title: Visible-light-driven spirocyclization of epoxides via dual titanocene and photoredox catalysis
Source: Chemical Science (RSC Publishing)
URL: [Link]
Title: Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams
Source: Organic Letters (ACS Publications)
URL: [Link]
Title: Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams
Source: ResearchGate
URL: [Link]
Title: Electrochemical and Photoredox Catalysis for Constructing 5,5‐Spirocycles via Reductive Activation of N‐alkoxyphthalimides for the Total Synthesis of (−)‐Cephalosporolide F
Source: ResearchGate
URL: [Link]
Title: Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023)
Source: RSC Advances (PMC)
URL: [Link]
Title: Novel spirocyclic systems via multicomponent aza-Diels-Alder reaction
Source: PubMed
URL: [Link]
Title: Stereoselective synthesis of the spirocyclic core of 13-desmethyl spirolide C using an aza-Claisen rearrangement and an exo-selective Diels–Alder cycloaddition
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL: [Link]
Title: Application of the aza-Diels-Alder reaction in the synthesis of natural products
Source: ResearchGate
URL: [Link]
Title: Aza‐Diels‐Alder reaction for fused and spiro‐indole‐pyridazines.
Source: ResearchGate
URL: [Link]
Title: Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists
Source: J-Stage
URL: [Link]
Title: Synthesis of 8-oxa-2-azaspiro[4.5]decane
Source: ResearchGate
URL: [Link]
Title: Tandem Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones Based on Tf2O-Promoted Activation of N-(2-Propyn-1-yl) Amides
Source: PubMed
URL: [Link]
Title: Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles
Source: ResearchGate
URL: [Link]
Title: Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors
Source: RSC Medicinal Chemistry (PMC)
URL: [Link]
Title: Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL: [Link]
Title: Efficient synthesis and antimicrobial evaluation of some Mannich bases from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones
Source: Chemistry Central Journal (PMC)
URL: [Link]
Title: The Bimolecular and Intramolecular Mannich and Related Reactions
Source: ResearchGate
URL: [Link]
Title: Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds
Source: Frontiers in Chemistry
URL: [Link]
Title: Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors
Source: SFERA
URL: [Link]
Application Note: Protocol for the Dissolution and Storage of 2-Azaspiro[4.5]decan-8-one Hydrochloride in DMSO
Introduction & Scientific Context The compound 2-azaspiro[4.5]decan-8-one hydrochloride is a highly versatile spirocyclic building block frequently utilized in medicinal chemistry, notably in the synthesis of potent ther...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
The compound 2-azaspiro[4.5]decan-8-one hydrochloride is a highly versatile spirocyclic building block frequently utilized in medicinal chemistry, notably in the synthesis of potent therapeutics such as Factor XIIa inhibitors[1]. As a Senior Application Scientist, I emphasize that preparing a stock solution of this compound is not merely about adding a solvent to a powder; it is a precise thermodynamic and kinetic process. The hydrochloride salt form enhances the compound's polarity, making it highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). However, this salt form also introduces significant hygroscopicity, necessitating strict environmental controls during preparation to ensure the reproducibility of all downstream biological and chemical assays.
Physicochemical Properties
Before initiating the protocol, it is critical to verify the physicochemical parameters of the compound to calculate accurate molarities.
Property
Value
Chemical Name
2-azaspiro[4.5]decan-8-one hydrochloride
CAS Number
2007910-03-2
Molecular Formula
C₉H₁₆ClNO
Molecular Weight
189.69 g/mol
Appearance
Solid (typically white to off-white powder)
Recommended Solvent
Anhydrous DMSO (≥99.9% purity)
Mechanistic Insights: The Causality of the Protocol
To establish a self-validating experimental system, researchers must understand the why behind each methodological choice:
Solvation Dynamics & Solvent Purity: DMSO solvates the spirocyclic amine cation and the chloride anion efficiently via strong ion-dipole interactions. However, because DMSO is highly hygroscopic, it readily absorbs atmospheric moisture. Introducing water into the system drastically lowers the solubility of the hydrophobic spirocyclic core, leading to micro-precipitation and accelerated degradation[2]. Therefore, 2 is strictly mandated.
Thermal Kinetics of Dissolution: The dissolution of crystalline hydrochloride salts is often kinetically slow. While vortexing provides macroscopic mixing, sonication induces acoustic cavitation—microscopic bubbles that implode, generating localized shear forces. This disrupts the crystal lattice without raising the bulk temperature to degradation-inducing levels[3].
Cryoconcentration and Storage: Repeated freeze-thaw cycles cause the DMSO solvent to crystallize first, pushing the solute into an increasingly concentrated liquid phase (cryoconcentration) until it irreversibly precipitates.4 circumvents this thermodynamic trap, ensuring long-term stability[4].
Experimental Workflow Visualization
Workflow for preparing stable DMSO stock solutions of hygroscopic spirocyclic HCl salts.
Step-by-Step Protocol
Phase 1: Preparation & Weighing
Equilibration: Remove the vial of 2-azaspiro[4.5]decan-8-one hydrochloride from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes ambient moisture to instantly condense on the powder, hydrating the salt and ruining its solubility profile.
Centrifugation: Briefly centrifuge the vial at low speed (e.g., 1,000 x g for 30 seconds) to ensure all powder is collected at the bottom, preventing aerosolization or loss upon opening.
Weighing: Using a calibrated analytical balance, rapidly weigh the desired mass of the compound into a sterile, low-bind microcentrifuge tube. Minimize atmospheric exposure.
Phase 2: Dissolution
Solvent Addition: Based on the desired concentration (refer to the Dilution Guide below), pipette the exact volume of Anhydrous DMSO into the microcentrifuge tube.
Agitation: Cap the tube tightly and vortex vigorously for 1–2 minutes[3].
Sonication: Place the tube in an ultrasonic water bath for 5–10 minutes. Ensure the water bath temperature does not exceed 37°C to prevent thermal degradation of the ketone moiety[3].
Phase 3: Quality Control & Storage
Self-Validation Checkpoint (Visual QC): Hold the vial against a dark background and shine a focused light beam through the solution. The absence of light scattering (Tyndall effect) confirms complete dissolution at the molecular level. If scattering is observed, undissolved micro-particulates remain, and further sonication is required.
Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 10 µL or 50 µL) in sterile cryovials to strictly avoid freeze-thaw cycles[4].
Inert Atmosphere (Optional but Recommended): Gently purge the headspace of each cryovial with Argon or Nitrogen gas before sealing to displace oxygen and moisture.
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month)[3].
Quantitative Dilution Guide
To streamline workflow accuracy, use the following pre-calculated volumes of Anhydrous DMSO required to achieve standard stock concentrations for 2-azaspiro[4.5]decan-8-one hydrochloride (MW = 189.69 g/mol ).
Mass of Compound
Target Concentration
Required Volume of Anhydrous DMSO
1 mg
10 mM
527.2 µL
1 mg
20 mM
263.6 µL
1 mg
50 mM
105.4 µL
1 mg
100 mM
52.7 µL
5 mg
10 mM
2.636 mL
5 mg
20 mM
1.318 mL
5 mg
50 mM
527.2 µL
5 mg
100 mM
263.6 µL
Note: For cell-based assays, ensure that the final working concentration of DMSO in the aqueous medium does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[4].
References
Title: 2-azaspiro[4.
Title: US11014920B2 - Factor XIIa inhibitors
Source: Google Patents
URL
Title: Application Note and Protocol: Preparation of MAX-10181 Stock Solution in DMSO
Source: BenchChem
URL
Title: FAQs on Inhibitor Preparation
Source: Sigma-Aldrich
URL
Title: Frequently asked questions about the use of compounds
Source: STARK Chemicals
URL
Application Note: 2-Azaspiro[4.5]decan-8-one HCl as a Strategic Building Block in Medicinal Chemistry
The "Escape from Flatland" Paradigm Historically, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic rings to build drug scaffolds. However, the modern drug discovery landscape has shifted toward the "...
Author: BenchChem Technical Support Team. Date: March 2026
The "Escape from Flatland" Paradigm
Historically, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic rings to build drug scaffolds. However, the modern drug discovery landscape has shifted toward the "escape from flatland" paradigm, which correlates a higher fraction of sp3-hybridized carbons (Fsp3) with improved clinical success rates[1].
2-Azaspiro[4.5]decan-8-one hydrochloride (CAS: 2007910-03-2) has emerged as a highly valuable spirocyclic building block. By fusing a pyrrolidine ring and a cyclohexanone ring at a single quaternary carbon, this scaffold provides a rigid, three-dimensional architecture. It serves as an excellent non-classical bioisostere for traditional flat heterocycles like piperidines, piperazines, and morpholines, offering orthogonal exit vectors for functional groups[2].
Physicochemical and Pharmacological Logic
The structural geometry of 2-azaspiro[4.5]decan-8-one fundamentally alters the physicochemical properties of lead compounds. The orthogonal arrangement of the two rings prevents the π-π stacking interactions commonly seen with flat aromatic systems, which often lead to poor aqueous solubility and aggregation. Furthermore, the increased steric bulk and lack of flat hydrophobic surfaces reduce promiscuous binding to off-target proteins, such as the hERG channel, thereby mitigating cardiotoxicity risks[2].
Table 1: Comparative Advantages of Spirocyclic Scaffolds
Property
Traditional Planar Scaffolds (e.g., Piperazine)
Spirocyclic Scaffolds (e.g., Azaspiro[4.5]decane)
Mechanistic Causality
Fsp3 Character
Low (< 0.3)
High (> 0.7)
Quaternary spiro-carbon introduces inherent 3D geometry.
Metabolic Stability
Susceptible to rapid CYP450 oxidation
Enhanced resistance
Rigid 3D conformation limits optimal binding in CYP450 active sites.
Lipophilicity (LogD)
Often suboptimal (too high)
Modulated (often lowered)
Disruption of planar hydrophobic surface area increases solvation.
Off-Target Toxicity
Higher risk (e.g., hERG binding)
Reduced promiscuity
Steric bulk prevents intercalation into off-target binding pockets.
Divergent Synthetic Workflows
The utility of 2-azaspiro[4.5]decan-8-one HCl lies in its two orthogonal functional handles: a secondary amine (protected as an HCl salt) and a cyclohexanone moiety. This allows for divergent synthetic pathways. Typically, the amine is selectively protected or functionalized first, followed by the derivatization of the ketone via reductive amination, Wittig olefination, or Grignard addition.
Divergent synthetic workflow for orthogonal functionalization of 2-azaspiro[4.5]decan-8-one.
Validated Experimental Protocols
Safety Note: 2-azaspiro[4.5]decan-8-one hydrochloride is a known irritant (H302, H315, H319, H335). All manipulations of the dry powder must be performed in a well-ventilated fume hood using appropriate PPE[3].
To utilize the ketone handle without side reactions, the secondary amine must first be protected.
Causality & Reagent Selection: A biphasic solvent system (THF/H₂O) is chosen. The aqueous layer dissolves the inorganic base (Na₂CO₃), which is required to neutralize the HCl salt and liberate the nucleophilic free amine. The organic layer (THF) solubilizes the Boc anhydride (Boc₂O) and the resulting protected product, preventing premature hydrolysis of the reagent.
Preparation: Suspend 2-azaspiro[4.5]decan-8-one HCl (1.0 eq) in a 3:1 (v/v) mixture of THF and H₂O.
Basification: Add solid Na₂CO₃ (2.0 eq). Stir for 15 minutes at room temperature until gas evolution ceases.
Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a minimal amount of THF. Stir at room temperature for 2–4 hours.
In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a ninhydrin stain. Validation: The starting material will stain intensely purple/red (indicating a free amine), whereas the successful Boc-protected product will not stain strongly without intense heating and will exhibit a significantly higher Rf value.
Workup: Dilute with ethyl acetate, separate the layers, wash the organic layer with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to yield the intermediate.
Protocol B: Ketone Functionalization via Reductive Amination
With the amine protected, the cyclohexanone moiety can be functionalized to build complex architectures.
Causality & Reagent Selection: 1,2-Dichloroethane (DCE) is selected over dichloromethane (DCM) due to its higher boiling point and superior solubilizing properties for complex iminium intermediates. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over sodium cyanoborohydride (NaBH₃CN) because it is a milder, sterically bulky reducing agent. It selectively reduces the transiently formed iminium ion without prematurely reducing the unreacted ketone, and crucially, it avoids the generation of highly toxic cyanide byproducts.
Iminium Formation: Dissolve the N-Boc-2-azaspiro[4.5]decan-8-one intermediate (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DCE.
Catalysis: Add glacial acetic acid (1.0 eq). Causality: Mild acid catalysis accelerates iminium ion formation by protonating the intermediate hemiaminal, facilitating the loss of water. Stir for 1 hour at room temperature.
Reduction: Add NaBH(OAc)₃ (1.5 eq) in small portions over 10 minutes to control mild exothermicity. Stir for 12 hours at room temperature.
In-Process Control (IPC): Analyze via LC-MS. Validation: The disappearance of the ketone mass peak and the emergence of the product mass [M+H]⁺ confirms the completion of the reductive amination.
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy any excess reducing agent. Extract with DCM, dry, and purify via flash chromatography.
Applications in Target-Specific Drug Discovery
The 2-azaspiro[4.5]decan-8-one core has been successfully integrated into several advanced drug discovery programs:
Coagulation Cascade Inhibitors: The spirocyclic core has been utilized to synthesize selective Factor XIIa inhibitors. The rigid 3D structure optimally positions pharmacophores within the enzyme's active site, providing antithrombotic efficacy without the bleeding risks associated with traditional anticoagulants[4].
Neurodegenerative Disease Modulators: Spirocyclic cyanoenone derivatives built from this scaffold act as potent modulators of the Keap1-Nrf2 pathway. The optimized Fsp3 and LogD profiles of these molecules enhance blood-brain barrier (BBB) penetration, allowing them to activate antioxidant gene expression in the central nervous system for the treatment of Alzheimer's and Parkinson's diseases[5].
Mechanism of spirocyclic Nrf2 activators in neuroprotective signaling pathways.
Technical Support Center: Purification of 2-Azaspiro[4.5]decan-8-one Hydrochloride
Welcome to the technical support center for the purification of 2-azaspiro[4.5]decan-8-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 2-azaspiro[4.5]decan-8-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex purification challenges. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible outcomes.
Part 1: Impurity Profile Analysis & Identification
A successful purification strategy begins with understanding the potential impurities. For 2-azaspiro[4.5]decan-8-one hydrochloride, impurities typically arise from the synthetic route. Common synthetic pathways may involve multi-step processes where unreacted starting materials, intermediates, or byproducts of side reactions can contaminate the final product.
Common Impurity Classes:
Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the spirocyclic core.
Reaction Intermediates: Incomplete cyclization or deprotection steps can lead to persistent intermediates.
Byproducts: Side reactions, such as over-alkylation or rearrangement products, can generate structurally similar impurities that are challenging to separate.
Degradation Products: The compound may degrade under certain pH or temperature conditions, for instance, through intramolecular cyclization.[1]
Initial Characterization:
Before attempting purification, it is crucial to analyze the crude product.
Thin-Layer Chromatography (TLC): An indispensable tool for a quick assessment of the number of components in your mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main component and any significant impurities.
High-Performance Liquid Chromatography (HPLC): Offers a quantitative view of the purity and helps in method development for preparative chromatography.
Part 2: Troubleshooting Purification Challenges (Q&A)
This section addresses specific issues you may encounter during the purification of 2-azaspiro[4.5]decan-8-one hydrochloride.
Q1: My initial TLC analysis shows multiple spots, and the main product spot is not well-separated from an impurity. What should I do first?
A1: This is a common challenge indicating that the polarity of your product and at least one impurity are very similar. The first step is to optimize your TLC solvent system, as this will directly inform your choice of mobile phase for column chromatography.
Causality & Actionable Advice:
The separation on silica gel is governed by the differential partitioning of components between the polar stationary phase and the mobile phase. As an amine hydrochloride, your product is highly polar.
Strategy 1: Increase Mobile Phase Polarity. Systematically increase the proportion of the polar solvent (e.g., methanol) in your mobile phase (e.g., dichloromethane/methanol). A good starting point for polar compounds is 5% methanol in dichloromethane.[2]
Strategy 2: Introduce a Basic Modifier. If streaking or poor separation persists, it may be due to the interaction of the basic amine with the acidic silica gel. Add a small amount of a basic modifier like triethylamine or ammonia (e.g., 0.5-2%) to the mobile phase. This can improve peak shape and resolution.
Strategy 3: Explore Different Solvent Systems. Experiment with alternative solvent systems. For instance, ethyl acetate/hexane is a standard system for moderately polar compounds, while for highly polar compounds, acetonitrile-based systems can be effective.[2][3]
Q2: I'm attempting flash column chromatography, but my compound either stays at the baseline or elutes with the solvent front. How can I achieve good separation?
A2: This issue arises from a significant mismatch between the polarity of your compound and the chosen chromatography conditions. Given that 2-azaspiro[4.5]decan-8-one hydrochloride is a salt, it is highly polar and may have limited solubility in common organic solvents.
Causality & Actionable Advice:
Normal-Phase Chromatography:
High Polarity Mobile Phase: You will need a highly polar mobile phase, such as a gradient of 5% to 20% methanol in dichloromethane.[2]
Dry Loading: Your compound's poor solubility in the initial, less polar mobile phase can cause it to precipitate at the top of the column if loaded in a solution. To avoid this, use a "dry load" method. Dissolve your crude product in a suitable solvent (like methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be loaded onto the column.[3][4]
Alternative Chromatography Techniques:
Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). RPC is often well-suited for polar, water-soluble compounds like amine hydrochlorides.[4]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent (like water).[5][6] This technique is excellent for retaining and separating very polar compounds that are poorly retained in reversed-phase chromatography.[5][6]
Q3: I am struggling with the recrystallization of the hydrochloride salt. It either "oils out" or precipitates as a fine, impure powder. What is the best approach?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly. A fine precipitate often traps impurities. The key is a systematic approach to solvent selection and controlling the crystallization conditions.
Causality & Actionable Advice:
A good recrystallization solvent should dissolve the compound when hot but not when cold.
Solvent Selection:
Single Solvent System: For amine hydrochlorides, polar protic solvents are often a good starting point.[7] Experiment with small amounts of your compound in solvents like isopropanol, ethanol, or methanol.
Solvent/Anti-Solvent System: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly. Common anti-solvents for polar compounds include ethers (like diethyl ether) or hydrocarbons (like hexane).[8] A combination of isopropanol and water can also be effective.[9]
Controlling Crystallization:
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling promotes the formation of small, impure crystals.
Seeding: If crystals are slow to form, add a tiny crystal of the pure product (a "seed crystal") to induce crystallization.[9]
Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and initiate crystal growth.
This protocol is designed for the purification of moderately polar compounds and can be adapted for 2-azaspiro[4.5]decan-8-one hydrochloride.
1. Preparation:
a. TLC Analysis: Determine an appropriate solvent system (e.g., 10% Methanol in Dichloromethane with 1% Triethylamine) that gives your product an Rf value of approximately 0.25-0.35.
b. Dry Loading: Dissolve your crude material (e.g., 1g) in a minimal amount of methanol. Add 2-3g of silica gel and concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.[4]
2. Column Packing and Equilibration:
a. Select a column size appropriate for your sample amount.
b. Pack the column with silica gel in your chosen eluent system's initial, low-polarity mobile phase.
c. Equilibrate the column by passing 3-5 column volumes of the mobile phase through it.[4]
3. Sample Loading and Elution:
a. Carefully add the dry-loaded sample to the top of the silica gel bed.
b. Begin elution with the mobile phase, gradually increasing the polarity if using a gradient.
c. Collect fractions and monitor them by TLC to identify those containing the pure product.
4. Product Isolation:
a. Combine the pure fractions.
b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
This protocol is effective for obtaining high-purity crystalline material.
1. Solvent Selection:
a. Based on small-scale tests, select a suitable solvent/anti-solvent pair (e.g., Isopropanol/Diethyl Ether).
2. Dissolution:
a. Place the crude 2-azaspiro[4.5]decan-8-one hydrochloride in an Erlenmeyer flask.
b. Add a minimal amount of the hot solvent (isopropanol) while stirring and heating to dissolve the solid completely.
3. Induction of Crystallization:
a. While the solution is still warm, slowly add the anti-solvent (diethyl ether) dropwise until a persistent cloudiness is observed.
b. Add a few drops of the hot solvent to redissolve the precipitate and obtain a clear, saturated solution.
4. Crystal Formation and Isolation:
a. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
b. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
c. Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
d. Dry the crystals under a vacuum to remove any residual solvent.
Part 4: Frequently Asked Questions (FAQs)
How do I confirm the purity of my final product?
Purity should be assessed using a combination of techniques. A sharp melting point is a good indicator of purity. ¹H NMR and ¹³C NMR spectroscopy should show the absence of impurity signals. HPLC analysis should show a single, sharp peak.
What are the recommended storage conditions for 2-azaspiro[4.5]decan-8-one hydrochloride?
As an amine hydrochloride, it should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light to prevent degradation.[10]
Can I convert the hydrochloride salt back to the free amine for purification?
Yes, this is a viable strategy. The hydrochloride salt can be dissolved in water and basified with a base like sodium hydroxide or sodium carbonate. The free amine can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The free amine will be less polar and may be easier to purify by standard normal-phase chromatography. After purification, the free amine can be converted back to the hydrochloride salt by treating a solution of the amine with HCl (e.g., HCl in dioxane or diethyl ether).[8]
Part 5: Visualization & Workflows
Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting Decision Tree for Column Chromatography.
References
BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
Biotage. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns.
BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1).
BenchChem. (n.d.). Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.
NextSDS. (n.d.). 2-azaspiro[4.5]decan-8-one hydrochloride — Chemical Substance Information. Retrieved from [Link]
Google Patents. (n.d.). Amine recovery (US3448152A).
dos Santos, J. R., et al. (2025).
Albanese, V., et al. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 235-246.
Shulgina, I., et al. (2021). Development and Validation of 2-Azaspiro[2][3] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules, 26(6), 1693.
Reducing side reactions when using 2-azaspiro[4.5]decan-8-one hcl
Introduction Welcome to the technical support guide for 2-azaspiro[4.5]decan-8-one hydrochloride. This spirocyclic scaffold is a valuable building block in modern medicinal chemistry, prized for the three-dimensional arc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for 2-azaspiro[4.5]decan-8-one hydrochloride. This spirocyclic scaffold is a valuable building block in modern medicinal chemistry, prized for the three-dimensional architecture it imparts to novel chemical entities.[1][2] Its rigid conformation can reduce the entropic penalty of ligand-protein binding, making it a desirable motif in drug discovery programs targeting kinases and other protein classes.[3][4]
As a hydrochloride salt of a secondary amine, its use in common synthetic transformations such as N-alkylation, N-arylation, and reductive amination requires careful consideration of reaction conditions to mitigate potential side reactions. This guide provides troubleshooting advice and detailed protocols to help researchers and drug development professionals maximize yield and purity in their synthetic campaigns.
Q1: I am observing low to no conversion in my N-arylation (e.g., Buchwald-Hartwig) reaction. What are the common causes?
This is a frequent issue that typically stems from inefficient generation of the nucleophilic free amine or compromised catalytic activity. A systematic approach is key to diagnosing the problem.[5]
Possible Causes & Solutions:
Incomplete Deprotonation (Free-Basing): The primary amine hydrochloride is not sufficiently neutralized to the free secondary amine, which is the active nucleophile.
Solution: Ensure you are using a strong enough, non-nucleophilic base in sufficient excess to neutralize the HCl salt and facilitate the catalytic cycle. For Buchwald-Hartwig reactions, strong bases like NaOt-Bu, K₂CO₃, or Cs₂CO₃ are standard. The stoichiometry of the base is critical; at least 2.0 equivalents are required relative to the spiroamine HCl salt, with 2.5-3.0 equivalents often being optimal.
Catalyst Inactivation: The palladium catalyst may be inactive or poisoned.
Solution: Use fresh, high-purity catalyst and ligand. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate many palladium catalysts. Use anhydrous solvents, as water can interfere with the catalytic cycle and promote side reactions.[6]
Suboptimal Solvent Choice: The chosen solvent may not adequately solubilize all reagents or may be inappropriate for the reaction temperature.
Solution: Toluene, dioxane, and THF are common solvents for these couplings. A solvent screen may be necessary to find the optimal medium for your specific substrate.[5]
Incorrect Stoichiometry: Inaccurate measurement of reagents, particularly the limiting reagent, can lead to low yields.[5]
Solution: Double-check all calculations and ensure precise measurement of all reaction components.
Q2: My LC-MS analysis shows a major byproduct with a mass corresponding to a dimer of my starting amine. What is happening?
Dimerization can occur under certain conditions, particularly if a reactive electrophile is generated in situ or if oxidative side reactions are possible.
Possible Cause & Solution:
Reaction with an Activated Electrophile: If your reaction involves coupling with a bifunctional electrophile, dimerization is a risk.
Solution: Employ high-dilution conditions by adding the electrophile slowly over several hours to a solution of the amine. This favors the intramolecular (or desired intermolecular) reaction over the formation of dimers.
Oxidative Coupling: While less common for secondary amines, trace oxidants could potentially lead to undesired coupling products.
Solution: Thoroughly degas all solvents and ensure a robust inert atmosphere throughout the reaction.
Q3: I am attempting a reductive amination and see significant amounts of a side product corresponding to the reduction of the ketone on the spirocycle. How can I prevent this?
The ketone at the C-8 position is susceptible to reduction by certain hydride reagents, especially under acidic conditions that can activate the carbonyl group.
Possible Cause & Solution:
Harsh Reducing Agent: Strong reducing agents like LiAlH₄ or NaBH₄ under strongly acidic conditions will readily reduce both the iminium intermediate and the ketone.
Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for most reductive aminations as it is less reactive towards ketones and stable under the mildly acidic conditions required for iminium ion formation. Other options include sodium cyanoborohydride (NaBH₃CN), though toxicity is a concern.
Q4: Why is my final product difficult to isolate? It either remains an oil or is highly soluble in my workup solvents.
Isolation of spirocyclic amines can be challenging due to their unique physicochemical properties.[6]
Possible Causes & Solutions:
Formation of an Oil: The product may have a low melting point or exist as a viscous oil.
Solution: Try to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether. Seeding with a small crystal of the product, if available, can also be effective.[6]
High Solubility: The product salt may be soluble in the chosen precipitation solvent.
Solution: If the hydrochloride salt does not precipitate from a solvent like dioxane or ethyl acetate, try adding a less polar co-solvent (e.g., heptane, MTBE) to decrease its solubility and force precipitation.[6][7]
Incomplete Reaction: A significant amount of unreacted starting material can act as an impurity that inhibits crystallization.
Solution: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. If necessary, push the reaction further or perform a more rigorous chromatographic purification before attempting crystallization.
Experimental Protocols & Data
Protocol 1: Recommended Free-Basing Procedure
For most applications, the hydrochloride salt must be converted to the free amine prior to use.
Step-by-Step Methodology:
Dissolve 2-azaspiro[4.5]decan-8-one HCl (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).
Stir the biphasic mixture vigorously for 30 minutes.
Separate the organic layer.
Extract the aqueous layer two more times with the same organic solvent.
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
The resulting free amine is typically used immediately in the subsequent reaction without further purification.
Protocol 2: General Procedure for N-Arylation (Buchwald-Hartwig)
This protocol provides a starting point for the coupling of 2-azaspiro[4.5]decan-8-one with an aryl halide.
Step-by-Step Methodology:
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-10 mol%).
Add 2-azaspiro[4.5]decan-8-one HCl (1.1-1.2 eq) and a strong, non-nucleophilic base (e.g., NaOt-Bu, 2.5 eq).
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
Cool the reaction to room temperature, dilute with an organic solvent like EtOAc, and wash with water and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography.
Data Presentation: Reagent Selection Guide
The choice of base and solvent is critical for minimizing side reactions. The following table provides a general guide for common N-functionalization reactions.
Reaction Type
Recommended Bases
Common Solvents
Key Considerations
N-Alkylation
K₂CO₃, Cs₂CO₃, DIPEA
Acetonitrile (ACN), DMF, THF
Use a non-nucleophilic base like DIPEA if the electrophile is base-sensitive.
N-Arylation
NaOt-Bu, K₃PO₄, Cs₂CO₃
Toluene, Dioxane, THF
Requires a strong base to facilitate the catalytic cycle. Reaction must be anhydrous.
Reductive Amination
(none, acid-catalyzed)
Dichloromethane (DCM), THF, DCE
Use a mild reducing agent like NaBH(OAc)₃ to avoid ketone reduction.
Acylation
Triethylamine (TEA), DIPEA
DCM, THF
An excess of the amine base is often used to scavenge the HCl byproduct.
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yielding reactions involving 2-azaspiro[4.5]decan-8-one HCl.
Caption: Troubleshooting workflow for low conversion.
References
BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis.
BenchChem. (2025). Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.
BenchChem. (n.d.). Validation of 1-Oxa-8-azaspiro[4.
Gao, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]
Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]
Procter, D. J., et al. (2021). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 12(1), 639. [Link]
Fernandes, C., & de la Torre, M. C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 513-527. [Link]
ResearchGate. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]
Coldham, I., & Hufton, R. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(11), 5895-5904. [Link]
A Senior Application Scientist's Guide to HPLC Purity Validation of 2-azaspiro[4.5]decan-8-one Hydrochloride
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel entities...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel entities like 2-azaspiro[4.5]decan-8-one hydrochloride, a key building block in modern medicinal chemistry, establishing a robust, reliable, and validated analytical method for purity determination is a non-negotiable step. This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) methods, drawing from extensive field experience to explain not just the "how," but the critical "why" behind our methodological choices.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2]. For purity analysis, this means the method must be specific enough to separate the main compound from any potential impurities, sensitive enough to detect these impurities at required levels, and robust enough to deliver consistent results across different labs and conditions. This guide will compare two primary HPLC modes—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the purity assessment of this polar, spirocyclic compound.
Pillar 1: Strategic Method Development
The unique structure of 2-azaspiro[4.5]decan-8-one hydrochloride, featuring a polar amine hydrochloride and a moderately non-polar spirocyclic core, presents a classic chromatographic challenge. The compound exists in a "grey area" of polarity, making the initial choice between RP-HPLC and HILIC a critical decision point.
Reversed-Phase HPLC (RP-HPLC): This is the workhorse of the pharmaceutical industry, prized for its reproducibility and broad applicability[3]. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Non-polar compounds are retained longer, while polar compounds elute earlier[3]. For our target analyte, retention on a standard C18 column might be insufficient, especially if impurities are even more polar.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative for retaining and separating polar compounds that show poor retention in reversed-phase systems[3][4]. It utilizes a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile[5]. A water layer forms on the stationary phase, and analytes partition between this layer and the mobile phase, with more polar compounds being retained longer[5].
Workflow for Method Selection
The decision between these two techniques is not arbitrary. It is a logical process based on the analyte's properties and the separation goals.
Caption: Decision workflow for selecting the appropriate chromatographic mode.
Here we present two distinct, validated methods for the purity determination of 2-azaspiro[4.5]decan-8-one hydrochloride. The validation follows the International Council for Harmonisation (ICH) Q2(R1) guideline, which outlines the necessary characteristics for validating analytical procedures[1][2][6].
Method A: Ion-Pairing Reversed-Phase HPLC
To overcome the poor retention typical of polar amines in standard RP-HPLC, an ion-pairing agent is introduced. This agent, an alkyl sulfonate, forms a neutral complex with the positively charged analyte, increasing its hydrophobicity and thus its retention on the C18 column.
Experimental Protocol:
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
A: 10 mM Sodium Hexanesulfonate in Water, pH adjusted to 3.0 with Phosphoric Acid.
This method provides an orthogonal approach, separating compounds based on their hydrophilicity. It avoids ion-pairing reagents, which can be harsh on columns and are often incompatible with mass spectrometry (MS).
Experimental Protocol:
Instrumentation: Waters ACQUITY UPLC H-Class or equivalent, with a Photodiode Array (PDA) detector.
Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase:
A: Acetonitrile with 0.1% Formic Acid.
B: Water with 0.1% Formic Acid.
Gradient: 5% B to 40% B over 10 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Detection Wavelength: 210 nm.
Injection Volume: 2 µL.
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a final concentration of 1.0 mg/mL. Note: The sample diluent must be matched to the mobile phase to ensure good peak shape.
Pillar 3: Head-to-Head Validation Data Comparison
A validated analytical method provides confidence that the results are accurate and reliable[7][8]. Below is a summary of the validation data for both methods, conducted according to ICH Q2(R1) guidelines[1][8][9].
Validation Parameter
Method A (Ion-Pair RP-HPLC)
Method B (HILIC)
ICH Acceptance Criteria
Specificity
Baseline resolution (>2.0) from known impurities and placebo.
Orthogonal selectivity; baseline resolution (>2.0) from known impurities.
Procedure must be able to assess analyte unequivocally.
No significant change in results with minor variations.
Analysis of Comparative Data
Both methods are valid and suitable for their intended purpose. However, the HILIC method demonstrates slightly superior performance in precision (%RSD) and sensitivity (LOD/LOQ). Crucially, it avoids the use of non-volatile ion-pairing reagents, making it a more modern, column-friendly, and MS-compatible choice. The ion-pair method, while effective, may suffer from longer equilibration times and potential for carryover if not meticulously managed.
Pillar 4: The Validation Workflow - A Self-Validating System
The process of HPLC validation is a systematic workflow designed to build a comprehensive data package that proves the method's reliability. Each step builds upon the last, creating a self-validating system.
Caption: The interdependent workflow of HPLC method validation parameters.
Conclusion and Recommendations
For the purity determination of 2-azaspiro[4.5]decan-8-one hydrochloride, both a well-designed ion-pair RP-HPLC method and a HILIC method can be successfully validated.
The Ion-Pair RP-HPLC method is a robust and familiar technique. It is perfectly suitable for quality control environments where MS-compatibility is not a primary concern. Its main drawback is the use of persistent ion-pairing agents.
The HILIC method represents a more modern and arguably superior approach for this polar analyte. It offers slightly better sensitivity and precision, faster run times, and is fully compatible with mass spectrometry, making it ideal for research, development, and in-depth impurity profiling.
As a Senior Application Scientist, my recommendation leans towards the HILIC method . Its orthogonal separation mechanism provides a distinct advantage in impurity profiling, and its compatibility with MS is invaluable for identifying unknown peaks during stability studies and forced degradation. While the initial method development may require more careful optimization of the aqueous/organic ratio and buffer concentration, the long-term benefits of a faster, more sensitive, and more versatile method are compelling.
References
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]
Agilent Technologies. Understanding the Latest Revisions to USP <621>. 2023. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. October 15, 2025. [Link]
Restek Corporation. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. 2021. [Link]
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. June 18, 2025. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 17, 2021. [Link]
LCGC International. Are You Sure You Understand USP <621>? September 16, 2024. [Link]
uHPLCs. What is the difference between HILIC columns VS normal/reverse columns. December 01, 2022. [Link]
International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]
International Council for Harmonisation. Quality Guidelines. [Link]
Swartz, M. E. Effective HPLC method development. Journal of Health, Medicine and Nursing, 12, 123-130. 2015. [Link]
Harrieder, J., et al. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study. Metabolomics, 20(1), 1-13. 2024. [Link]
Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. January 17, 2024. [Link]
U.S. Pharmacopeia. <621> Chromatography. Notice of Intent to Revise. September 27, 2024. [Link]
Sharma, S., & Singh, G. HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research, 4(1), 123-131. 2013. [Link]
Kumar, A., et al. Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 5(4), 231-236. 2015. [Link]
Singh, R., et al. A comprehensive review of method development by hplc. World Journal of Pharmaceutical Research, 10(6), 1839-1853. 2021. [Link]
Imasheva, A. A., et al. Development and Validation of 2-Azaspiro[3][6] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules, 26(6), 1686. 2021. [Link]
Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing? July 28, 2023. [Link]
González-Fuentes, J., et al. Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. Sensors, 22(19), 7293. 2022. [Link]
de Souza, J. C., et al. Validation of an HPLC method for determination of chemical purity of [18f]fluoromisonidazole. IAEA. November 15, 2012. [Link]
ResearchGate. (PDF) HPLC – Quality by Design Approach for Simultaneous Detection of Torsemide, Spironolactone and Their Degradant Impurities. [Link]
Yeole, R. D., et al. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(5), 654. 2007. [Link]
Kumar, P., et al. Development and Validation of Rapid RP- HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage Form. Scholars Research Library. 2013. [Link]
Rosa, G. M., et al. Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of Applied Pharmaceutical Science, 3(08), 006-015. 2013. [Link]
Benchmarking 2-azaspiro[4.5]decan-8-one in Spirocyclic Compound Libraries: A Comparative Guide
In modern drug discovery, the paradigm has decisively shifted from planar, sp2-hybridized aromatic structures toward complex, three-dimensional architectures. This "Escape from Flatland" strategy relies heavily on increa...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
In modern drug discovery, the paradigm has decisively shifted from planar, sp2-hybridized aromatic structures toward complex, three-dimensional architectures. This "Escape from Flatland" strategy relies heavily on increasing the fraction of sp3-hybridized carbons (Fsp3) within a molecule to improve clinical translation rates[1],[2].
Among the most effective structural interventions is the incorporation of spirocyclic scaffolds. These motifs feature two rings joined by a single quaternary carbon, projecting functionalities in orthogonal vectors. This guide provides an in-depth technical benchmarking of 2-azaspiro[4.5]decan-8-one , comparing its performance against traditional heterocycles (like piperidine) and smaller spirocycles (like 2-azaspiro[3.3]heptane). By examining causality in physicochemical shifts and providing self-validating experimental protocols, this guide equips medicinal chemists with the actionable data needed for hit-to-lead optimization.
Structural & Physicochemical Benchmarking
The primary advantage of spirocycles lies in their inherent three-dimensional nature, which modulates critical physicochemical properties such as lipophilicity (LogD), aqueous solubility, and metabolic stability[3],[4].
While traditional piperidines adopt a flexible chair conformation, the quaternary spiro center in 2-azaspiro[4.5]decan-8-one locks the molecule into a rigid, orthogonal bi-cyclic geometry. This unique 3D projection allows the scaffold to access deep hydrophobic pockets (e.g., the Tyr319/Tyr323 π-π clamp observed in menin inhibitors) that are often inaccessible to simpler rings[5]. Furthermore, the C8-ketone provides a highly versatile, orthogonal electrophilic handle for late-stage functionalization.
Quantitative Comparison Table
The following table summarizes the benchmarked performance of 2-azaspiro[4.5]decan-8-one against common alternative scaffolds.
Scaffold Type
Structural Complexity
Relative Lipophilicity (ΔLogD)
Target Vector Projection
Metabolic Stability (CLint)
Primary Advantage
Piperidine
Baseline (No quaternary center)
Baseline (0.0)
Standard equatorial/axial
Low to Moderate
Low molecular weight, high synthetic accessibility.
Excellent bioisostere for morpholine/piperazine; lowers LogD.
2-azaspiro[4.5]decan-8-one
High (Orthogonal ring fusion)
Slightly Increased (+0.2 to +0.5)
Orthogonal / 3D Bulbous
Very High
Superior steric shielding of alpha-protons; orthogonal C8-ketone handle.
Data synthesis derived from comparative medicinal chemistry literature on azaspiroheptanes and nonanes[6],[4].
Strategic Incorporation Workflow
When benchmarking a new scaffold, it is critical to follow a logical progression from identifying liabilities in a flat hit to validating the 3D optimized lead. The workflow below illustrates the decision tree for integrating 2-azaspiro[4.5]decan-8-one.
Caption: Workflow for integrating and benchmarking spirocyclic scaffolds in hit-to-lead optimization.
Self-Validating Experimental Protocols
To objectively benchmark 2-azaspiro[4.5]decan-8-one, researchers must first functionalize the core and subsequently evaluate its biological stability. The following protocols are designed as self-validating systems, ensuring that every step has a built-in mechanistic safeguard.
Protocol A: Late-Stage Functionalization via Reductive Amination
The C8-ketone of 2-azaspiro[4.5]decan-8-one is an ideal handle for diversification. This protocol describes the reductive amination of the ketone with a primary amine to generate a diverse library compound.
Imine Formation:
Action: Dissolve 2-azaspiro[4.5]decan-8-one (1.0 eq) and the target primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add titanium(IV) isopropoxide (1.5 eq).
Causality: Titanium(IV) isopropoxide acts as both a Lewis acid and a dehydrating agent. It forces the equilibrium toward the iminium ion by coordinating with the expelled water molecule. This guarantees complete conversion before any reducing agent is introduced.
Selective Reduction:
Action: Stir at room temperature for 4 hours, then add sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 eq) in portions.
Causality: Unlike the more aggressive NaBH4, NaBH(OAc)3 is a mild reducing agent that strictly requires the prior formation of the iminium ion to proceed. This thermodynamic preference prevents the premature reduction of the C8-ketone into an off-target secondary alcohol, ensuring a self-validating reaction where only the desired aminated product is formed.
Quench and Extraction:
Action: Quench with saturated aqueous NaHCO3. Extract with dichloromethane (DCM), dry over MgSO4, and concentrate under vacuum.
Protocol B: Microsomal Stability Benchmarking (In Vitro Clearance)
To prove the metabolic superiority of the spirocycle, it must be benchmarked against a standard piperidine analog using human liver microsomes (HLM).
Assay Initialization:
Action: Incubate the functionalized 2-azaspiro[4.5]decan-8-amine derivative (1 µM) with HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Causality: Pre-incubation ensures the system reaches thermal equilibrium, preventing artificial lags in the initial enzymatic reaction rate.
Reaction Initiation:
Action: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction.
Causality: CYP450 enzymes require NADPH as a cofactor for oxidative metabolism. By withholding it until exactly T=0, the protocol ensures precise kinetic timing for half-life (T1/2) calculations.
Time-Course Quenching:
Action: At specific time points (0, 5, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard.
Causality: The cold acetonitrile serves a dual purpose. It immediately quenches enzymatic activity by denaturing the CYP450 proteins, while simultaneously precipitating these proteins out of solution. This guarantees that the subsequent LC-MS/MS analysis is free from protein-induced ion suppression, ensuring the trustworthiness of the intrinsic clearance (CLint) data.
Mechanistic Insights: Metabolic Resistance
One of the most compelling reasons to utilize 2-azaspiro[4.5]decan-8-one is its enhanced metabolic stability[7]. Traditional flat heterocycles like piperidine possess highly exposed alpha-protons adjacent to the nitrogen atom, making them prime targets for CYP450-mediated N-dealkylation and oxidation.
By introducing a perpendicular ring system via the spiro quaternary carbon, the 2-azaspiro[4.5]decane scaffold creates significant steric bulk. This steric shielding physically blocks the CYP450 active site from accessing the vulnerable alpha-protons, thereby prolonging the drug's half-life and reducing intrinsic clearance[3].
Benchmarking 2-azaspiro[4.5]decan-8-one against traditional flat heterocycles reveals a clear superiority in structural complexity and metabolic resilience. By increasing the Fsp3 fraction and providing an orthogonal 3D vector projection, this scaffold allows medicinal chemists to circumvent the ADME liabilities typically associated with planar molecules. When paired with the self-validating functionalization protocols detailed above, 2-azaspiro[4.5]decan-8-one serves as a highly reliable, premium building block for modern spirocyclic compound libraries.
Spectroscopic Comparison of Azaspiro Decanone Hydrochloride Variants: A Technical Guide for Structural Elucidation
Azaspiro decanone hydrochloride scaffolds represent a "privileged" class of structural motifs in medicinal chemistry, frequently utilized in the development of sigma-1 receptor ligands, antimicrobial agents, and alpha-ad...
Author: BenchChem Technical Support Team. Date: March 2026
Azaspiro decanone hydrochloride scaffolds represent a "privileged" class of structural motifs in medicinal chemistry, frequently utilized in the development of sigma-1 receptor ligands, antimicrobial agents, and alpha-adrenergic blockers[1]. The unique orthogonal geometry of the spirocyclic core, combined with the electronic effects of various heteroatom substitutions (oxa-, thia-, diaza-), dictates both their biological target affinity and their physicochemical behavior.
For drug development professionals and synthetic chemists, confirming the precise structural identity, regiochemistry, and salt formation of these variants is a critical quality control step. This guide provides an objective, data-driven spectroscopic comparison of three primary azaspiro decanone hydrochloride variants, detailing the mechanistic causality behind their Nuclear Magnetic Resonance (NMR) and Infrared (IR) signatures.
The Variants: Structural Overview
To understand the spectroscopic nuances of the azaspiro[4.5]decanone core, we compare three distinct heteroatom variants:
Variant A: 1-Thia-4-azaspiro[4.5]decan-3-one hydrochloride
A thiazolidinone derivative where sulfur and nitrogen occupy the 1- and 4-positions of the spiro ring. Known for its applications in antimicrobial synthesis[2].
Variant B: 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride
A spiroketal lactone derivative where the oxygen is adjacent to the spiro-carbon, and the secondary amine is located on the cyclohexane ring (8-position)[3].
Variant C: 3-Oxa-1-azaspiro[4.5]decan-2-one hydrochloride
An oxazolidin-2-one derivative where the carbonyl is flanked by oxygen and nitrogen within the spiro ring[4].
Mechanistic Causality in Spectroscopic Signatures
As an application scientist, it is not enough to merely match peaks to a reference library; one must understand why the peaks shift. The spectroscopic behavior of azaspiro decanones is governed by three primary factors: electronegativity, ring strain, and protonation state .
NMR Causality: The Heteroatom Inductive Effect
The spiro-carbon (a quaternary center,
Cq
) is the diagnostic anchor in
13
C NMR. Its chemical shift is highly sensitive to the adjacent heteroatoms.
Oxa- Variants (Oxygen): Oxygen's high electronegativity exerts a strong electron-withdrawing inductive effect, severely deshielding the spiro-carbon and pushing its resonance downfield (typically 72–80 ppm)[4].
Thia- Variants (Sulfur): Sulfur has a larger atomic radius and lower electronegativity than oxygen. Consequently, the spiro-carbon in 1-thia-4-azaspiro derivatives is relatively more shielded, typically resonating further upfield around 68.2 ppm[2].
IR Causality: Carbonyl Force Constants
The carbonyl (
C=O
) stretching frequency in FT-IR is dictated by the bond's force constant, which is influenced by the adjacent atoms in the 5-membered ring.
In 1-Thia-4-azaspiro[4.5]decan-3-one , the thiazolidinone carbonyl typically absorbs between 1670–1695 cm
−1
[2][5]. The electron-donating resonance from the nitrogen is less competed with by the sulfur, slightly weakening the C=O double bond character.
In Oxa-azaspiro variants (like oxazolidinones), the highly electronegative oxygen atom inductively withdraws electron density from the carbonyl carbon. This shortens and strengthens the C=O bond, increasing the force constant and shifting the absorption to a significantly higher frequency (1740–1745 cm
−1
)[4].
Confirming the Hydrochloride Salt
The formation of the hydrochloride salt is confirmed via
1
H NMR by the presence of a broad, highly deshielded signal corresponding to the
NH2+
or
NH3+
protons[5]. Because the positive charge strongly deshields these protons, they often appear >8.0 ppm in aprotic, strongly solvating solvents like DMSO-
d6
.
Mechanistic causality of heteroatom substitution on NMR and IR spectroscopic signatures.
Quantitative Data Comparison
The following tables summarize the expected spectroscopic signatures for the three variants based on established literature and empirical data[2][4][5].
Table 1: Comparative
13
C NMR Chemical Shifts (ppm)
Compound Variant
Spiro-Carbon (
Cq
)
Carbonyl (
C=O
)
Heteroatom-Adjacent
CH2
1-Thia-4-azaspiro[4.5]decan-3-one HCl
~68.2
~170.2
~32.4 (
S−CH2
)
1-Oxa-8-azaspiro[4.5]decan-3-one HCl
~72.2
~174.0
~65.0 (
O−CH2
)
3-Oxa-1-azaspiro[4.5]decan-2-one HCl
~57.9
~159.7
~75.8 (
O−CH2
)
Table 2: Comparative FT-IR Frequencies (cm
−1
)
Compound Variant
C=O
Stretch
N−H
/
N−H2+
Stretch
Aliphatic
C−H
Stretch
1-Thia-4-azaspiro[4.5]decan-3-one HCl
1670 – 1695
3200 – 3440 (broad)
2850 – 2930
1-Oxa-8-azaspiro[4.5]decan-3-one HCl
1735 – 1750
3300 – 3500 (broad)
2855 – 2928
3-Oxa-1-azaspiro[4.5]decan-2-one HCl
1740 – 1745
3230 (broad)
2858 – 2932
Self-Validating Experimental Protocols
To ensure reproducibility and prevent false negatives (e.g., missing the hydrochloride salt confirmation due to solvent exchange), the following self-validating protocols must be strictly adhered to.
Protocol 1: High-Fidelity NMR Acquisition for Hydrochloride Salts
Why this matters: Attempting to run highly polar hydrochloride salts in
CDCl3
often results in poor solubility and rapid deuterium exchange of the acidic
NH2+
protons, rendering them invisible[5].
Sample Drying: Dry 10–15 mg of the azaspiro decanone HCl sample under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove residual moisture, which would otherwise obscure the 3.3 ppm region and broaden exchangeable protons[5].
Solvent Selection: Dissolve the dried sample in 0.6 mL of anhydrous DMSO-
d6
(100.0 atom % D). DMSO strongly solvates both the cation and chloride anion, preventing aggregation and slowing proton exchange.
Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm)[5].
Acquisition: Record the
1
H spectrum at 400 or 500 MHz (minimum 16 scans, relaxation delay
D1≥2s
). Record the
13
C spectrum at 100 or 125 MHz (minimum 512 scans).
Validation Check: Confirm salt formation by locating the broad
NH2+
signal downfield (>8.0 ppm). If this peak is sharp and integrates to <2, suspect incomplete salt formation or water contamination.
Protocol 2: FT-IR Acquisition via KBr Pellet
Why this matters: Attenuated Total Reflectance (ATR) is convenient, but for precise identification of the broad
N−H2+
stretching bands (3200–3500 cm
−1
), a rigorously dried KBr pellet minimizes atmospheric moisture interference[2][4].
Matrix Preparation: Grind 1–2 mg of the compound with 100 mg of IR-grade, oven-dried Potassium Bromide (KBr) in an agate mortar until a fine, homogeneous powder is achieved.
Pellet Pressing: Transfer the mixture to a standard 13 mm die and press under 10 tons of force for 2 minutes to form a transparent pellet[5].
Background Subtraction: Acquire a background spectrum of a blank KBr pellet immediately prior to sample analysis.
Acquisition: Scan from 4000 to 400 cm
−1
at a resolution of 4 cm
−1
(minimum 32 scans)[5].
Validation Check: Verify the absence of a broad water band at ~3450 cm
−1
in the blank. The target
C=O
stretch must fall within the specific ranges outlined in Table 2 (e.g., ~1695 cm
−1
for thia-variants[2]).
Workflow for the spectroscopic elucidation of azaspiro decanone HCl variants.
References
Organic Syntheses. Analytical data for 3-oxa-1-azaspiro[4.5]decan-2-one. Organic Syntheses, Inc.[Link]
Taylor & Francis. Synthesis and some novel transformations of a spiro 4-thiazolinone derivative and its antimicrobial activities. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
A Comprehensive Guide to the Safe Disposal of 2-Azaspiro[4.5]decan-8-one Hydrochloride
This document provides a detailed protocol for the safe handling, management, and disposal of 2-Azaspiro[4.5]decan-8-one hydrochloride (CAS No: 36392-74-2), a chemical intermediate commonly used in pharmaceutical researc...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a detailed protocol for the safe handling, management, and disposal of 2-Azaspiro[4.5]decan-8-one hydrochloride (CAS No: 36392-74-2), a chemical intermediate commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each procedural step is explained to provide a framework of self-validation for the end-user.
Core Principles: Hazard Identification and Risk Mitigation
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. 2-Azaspiro[4.5]decan-8-one hydrochloride is classified with the following hazards:
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]
Crucially, the Safety Data Sheet (SDS) notes that the chemical, physical, and toxicological properties have not been thoroughly investigated.[2][4] This lack of comprehensive data necessitates a conservative approach, treating the compound as potentially more hazardous than currently classified and mandating that it be disposed of as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or via sink drains. [5][6]
Personnel Protection and Spill Management
A proactive safety posture is essential when handling this compound. This begins with robust Personal Protective Equipment (PPE) and a clear, rehearsed plan for spill containment.
Required Personal Protective Equipment (PPE)
The following table summarizes the minimum PPE requirements for handling 2-Azaspiro[4.5]decan-8-one hydrochloride in solid form or in solution.
Protection Type
Specification
Rationale
Eye/Face Protection
Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[2]
Protects against accidental splashes and airborne dust particles causing serious eye irritation.
Prevents direct skin contact, which can cause irritation. Contaminated gloves must be disposed of as hazardous waste.[2]
Body Protection
A standard laboratory coat. For larger quantities, a chemical-resistant apron or suit is advised.[4]
Protects skin and personal clothing from contamination.
Respiratory Protection
For nuisance dust exposure, a P95 (US) or P1 (EU) particle respirator. For higher potential exposure, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[2][4]
Mitigates the risk of respiratory tract irritation from inhaling fine dust particles.
Spill Containment and Cleanup Protocol
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated to disperse any airborne dust.[2]
Don PPE: Before approaching the spill, don the full PPE detailed in the table above.
Contain the Spill: For solid spills, do NOT use a dry brush or create dust. Gently cover the spill with an absorbent material.
Collect the Material: Carefully sweep or scoop the material into a designated, pre-labeled hazardous waste container. Use tools that will not generate dust.[2][4]
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towels. Then, decontaminate the surface using an appropriate laboratory disinfectant or soap and water. All cleaning materials must be disposed of as hazardous waste.
Final Disposal: Seal the waste container and move it to the laboratory's designated Satellite Accumulation Area (SAA) for hazardous waste.
Waste Management and Disposal Workflow
The disposal of 2-Azaspiro[4.5]decan-8-one hydrochloride is governed by federal and local regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8] The only approved disposal method is through a licensed professional waste disposal service, typically coordinated by your institution's Environmental Health & Safety (EH&S) department.[2][5]
Step-by-Step Disposal Protocol
Waste Segregation: At the point of generation, segregate waste into three distinct streams:
Solid Waste: Unused or expired 2-Azaspiro[4.5]decan-8-one hydrochloride.
Liquid Waste: Solutions containing the compound. Do not mix with incompatible waste streams (e.g., acids, bases).
Contaminated Materials: Any item that has come into contact with the chemical, including gloves, weigh boats, paper towels, and empty product containers.[5]
Container Selection:
Use only rigid, leak-proof containers that are chemically compatible with the waste.[7][8]
Ensure the container has a secure, tight-fitting lid. The container must remain closed except when actively adding waste.[5]
Hazardous Waste Labeling:
Attach a hazardous waste tag to the container before adding any waste.[5]
The label must clearly state "Hazardous Waste" and list the full chemical name: "2-Azaspiro[4.5]decan-8-one hydrochloride". List all other components of any mixture.
Waste Accumulation:
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) or as directed by your institution's EH&S department. This area should be under the control of laboratory personnel.[7]
Ensure secondary containment is used to capture any potential leaks.
Scheduling Disposal:
Once the container is full or waste has been accumulated for the maximum allowable time (per institutional or EPA guidelines), contact your EH&S department to schedule a pickup.[9][10] Do not attempt to transport the waste off-site yourself.
Primary Disposal Methodology: Incineration
The recommended final disposal method for this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This method is preferred because it ensures the complete thermal destruction of the organic molecule, preventing its release into the environment. This process is handled exclusively by licensed hazardous waste management facilities.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste generated from 2-Azaspiro[4.5]decan-8-one hydrochloride.
A Researcher's Guide to Handling 2-Azaspiro[4.5]decan-8-one Hydrochloride: A Framework for Safety and Operational Excellence
As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can utilize them with the utmost confidence and safety. This guide provides a detailed...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can utilize them with the utmost confidence and safety. This guide provides a detailed operational plan for handling 2-Azaspiro[4.5]decan-8-one hydrochloride, a compound class frequently encountered in drug discovery and development. Our approach is grounded in the established principles of laboratory safety, synthesizing data from analogous compounds to create a robust and self-validating protocol.
The information herein is derived from safety data sheets for structurally similar spirocyclic compounds and hydrochloride salts. Given that this chemical is a solid, particular emphasis is placed on mitigating the risks associated with dust formation and inhalation.
Hazard Profile and Risk Assessment
Understanding the potential hazards is the first step in any safety protocol. Based on data from similar chemical structures, 2-Azaspiro[4.5]decan-8-one hydrochloride should be handled as a substance with the following potential hazards.[1][2][3][4]
Dust or splashes can cause significant, potentially lasting, eye damage.
Specific Target Organ Toxicity, Single Exposure (Category 3)
May cause respiratory tract irritation.[1][2][3][6]
Inhalation of dust can irritate the nose, throat, and lungs.
These classifications demand a comprehensive safety strategy that prioritizes engineering controls and is reinforced by meticulous personal protective equipment (PPE) protocols.
The Hierarchy of Controls: A Foundation for Safety
Before we discuss specific PPE, it is crucial to embed our protocols within the established hierarchy of safety controls. This framework prioritizes the most effective measures first.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions before relying on PPE.
Engineering Controls : The primary method for protection is to handle 2-Azaspiro[4.5]decan-8-one hydrochloride within a certified chemical fume hood.[1][2] This contains dust and vapors at the source. Your workspace must also be equipped with an easily accessible eyewash station and safety shower.[2][7]
Administrative Controls : All personnel must be trained on this specific protocol and the associated hazards. Clear, written Standard Operating Procedures (SOPs) should be readily available. Always wash hands thoroughly after handling the compound, before breaks, and at the end of the day.[1][6]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is not a substitute for good engineering controls but is critical for safeguarding against residual risks and in the event of a spill or accident.
Core PPE Requirements
Eye and Face Protection : Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[1] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]
Hand Protection : Use chemical-resistant gloves (disposable nitrile gloves are a suitable option for incidental contact).[8] Always inspect gloves for tears or punctures before use.[1] Employ proper glove removal technique to avoid skin contact with the outer surface of the glove.[1][9]
Body Protection : A full-length laboratory coat, buttoned completely, is mandatory.[1][8] For larger quantities or tasks with a higher risk of dust generation, a complete chemical-resistant suit may be necessary.[1]
Respiratory Protection : If engineering controls are insufficient or during a large spill, respiratory protection is required.[8][10] A P95 (US) or P1 (EU EN 143) particle respirator is recommended for nuisance dust exposures.[1]
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: The proper sequence for donning and doffing PPE to minimize contamination.
Operational and Disposal Plans
Handling Protocol for Solid Compound
Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment.
Weighing : If possible, weigh the compound directly into a tared container within the fume hood to minimize dust transfer.
Manipulation : Use a spatula to handle the solid. Avoid any actions that could generate dust, such as dropping or rapid movements.
Post-Handling : After use, securely close the container. Decontaminate the spatula and work surface.
Emergency Spill Response
In the event of a spill, a calm and methodical response is essential.
Caption: A flowchart for responding to a chemical spill.
Waste Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
Contaminated Materials : All disposable PPE (gloves, etc.), absorbent materials from spills, and empty containers must be disposed of as hazardous chemical waste.[1][6] Place these items in a designated, sealed, and clearly labeled waste container.
Unused Chemical : Unused 2-Azaspiro[4.5]decan-8-one hydrochloride must be disposed of as hazardous waste. Do not mix it with other waste streams.[11]
Neutralization : Due to its hydrochloride nature, waste solutions may be acidic. Neutralization with a weak base like sodium bicarbonate may be an option prior to disposal, but this should only be performed by trained personnel and in strict accordance with your institution's and local environmental regulations.[10][12] Never pour this chemical or its solutions down the drain.[1][7][11]
Emergency First Aid
Should an exposure occur, immediate and correct action is vital.
Exposure Route
First Aid Protocol
Inhalation
Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2][7]
Skin Contact
Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][2][9]
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][6]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7][11]
Always show the Safety Data Sheet (SDS) to the attending medical personnel. [1][9]
By integrating these safety protocols into your daily laboratory operations, you create a self-validating system of safety that protects you, your colleagues, and your research.
References
Safety Data Sheet - Aaronchem. (2025, August 11). Aaronchem.
8 - SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
Standard Operating Procedure - Hydrochloric Acid.
Spiro[1,3-dioxolane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene] Safety D
7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3' - Safety D
SAFETY DATA SHEET for Interspiro PPE Decon Cleaner. (2023, November 15). Interspiro.
Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
Safety Data Sheet - 1-Oxa-7-azaspiro[4.5]decane hydrochloride. (2022, November 17). ChemScene.
2-Azaspiro(4.5)decan-3-one.
Safety Data Sheet - 1-Azaspiro[4.5]decane hydrochloride. (2024, December 19). CymitQuimica.
Safety Data Sheet - 7-oxa-1-azaspiro[4.5]decane-1-carboxamide. Enamine.
SAFETY DATA SHEET - 8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride. (2024, September 8). Sigma-Aldrich.
How to dispose of hydrochloric acid. (2024, July 15). Lab Alley.
Chemical Waste Disposal Guidelines. University of Missouri. XTXhX03BnFyNygVAufSCI6NUjeo=)